molecular formula C8H11NO2S B168516 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid CAS No. 119778-45-9

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid

Cat. No. B168516
M. Wt: 185.25 g/mol
InChI Key: JQGAMXWLIJEQOK-UHFFFAOYSA-N
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Description

“2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 119778-45-9 . It has a molecular weight of 185.25 . The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid” were not found, a series of 2- (substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen. The pi (π) electrons are free to move from one bond to other bonds, giving the ring aromatic properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The thiazole ring in the molecule is reactive due to its aromaticity. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.25 . Other specific physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Synthesis and Structural Design

  • 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid derivatives are used in the synthesis of heterocyclic γ-amino acids, which are valuable for mimicking secondary structures of proteins like helices and β-sheets. A flexible method for introducing a variety of lateral chains on the thiazole core of these γ-amino acids has been developed (Mathieu et al., 2015).

Antibacterial Applications

  • Synthesized derivatives of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid have shown promising antibacterial properties. A study involved synthesizing 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and evaluating their structures and antibacterial efficacy (Al Dulaimy et al., 2017).

Crystallography and Solubility Studies

  • Research on methyl, propyl, and 2-methylpropyl derivatives of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylate has provided insights into the relationship between molecular structure, crystal structure, and solubility. These studies are crucial for understanding the material properties of these compounds (Hara et al., 2009).

Biological Activity and Drug Discovery

  • Thiazole derivatives, including those related to 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid, are extensively studied for their biological activities. This includes their potential as building blocks in drug discovery, given their diverse bioactivities and roles in compounds and drugs (Durcik et al., 2020).

Fluorescence and Spectroscopic Studies

  • 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid and its derivatives are also of interest in fluorescence and spectroscopic studies. These studies explore the electronic structure, spectral features, and hydrogen bonding of thiazole derivatives, contributing to their potential use in materials science and analytical chemistry (Singh et al., 2019).

Future Directions

The thiazole moiety, which is a part of “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid”, has been an important heterocycle in the world of chemistry . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests potential future directions in the research and development of thiazole-bearing molecules.

properties

IUPAC Name

2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11)12-5(2)9-6/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGAMXWLIJEQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263224
Record name 2-Methyl-4-propyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid

CAS RN

119778-45-9
Record name 2-Methyl-4-propyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119778-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-propyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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